molecular formula C8H14O3S B14616475 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione CAS No. 59140-39-5

2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione

Cat. No.: B14616475
CAS No.: 59140-39-5
M. Wt: 190.26 g/mol
InChI Key: OZLVVLYMNUKISX-UHFFFAOYSA-N
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Description

2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione is an organic compound characterized by the presence of an oxirane ring and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with an oxirane derivative under controlled conditions. One common method involves the use of ®-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate as a starting material . The reaction conditions often include the use of solvents such as methylene chloride and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The thiolane ring may also contribute to the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the oxirane and thiolane rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

59140-39-5

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

2-[(3-methyloxiran-2-yl)methyl]thiolane 1,1-dioxide

InChI

InChI=1S/C8H14O3S/c1-6-8(11-6)5-7-3-2-4-12(7,9)10/h6-8H,2-5H2,1H3

InChI Key

OZLVVLYMNUKISX-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)CC2CCCS2(=O)=O

Origin of Product

United States

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